4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine
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Overview
Description
4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is an organic compound with the molecular formula C11H23NO2 It is a derivative of piperidine, characterized by the presence of ethoxy and hydroxy functional groups attached to a tetramethyl-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethylpiperidine.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride and the desired nucleophile in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: 4-Ethoxy-2,2,6,6-tetramethylpiperidin-1-one.
Reduction: 4-Ethoxy-2,2,6,6-tetramethylpiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a free radical scavenger and antioxidant.
Medicine: Explored for its potential therapeutic effects in conditions related to oxidative stress.
Industry: Utilized as a stabilizer in polymers and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine involves its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative damage. The compound interacts with ROS, neutralizing them and preventing cellular damage. This activity is mediated through the formation of stable radicals that do not propagate further oxidative reactions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine: A related compound with similar antioxidant properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a catalyst and chemical oxidant.
2,2,6,6-Tetramethylpiperidine: The parent compound, used as a precursor in the synthesis of various derivatives.
Uniqueness
4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is unique due to the presence of both ethoxy and hydroxy functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H23NO2 |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
4-ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C11H23NO2/c1-6-14-9-7-10(2,3)12(13)11(4,5)8-9/h9,13H,6-8H2,1-5H3 |
InChI Key |
AHPXMHKEFQCGBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(N(C(C1)(C)C)O)(C)C |
Origin of Product |
United States |
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